molecular formula C13H22ClN5O3 B3021791 Nalpha-Benzoyl-L-argininaMide Hydrochloride Monohydrate CAS No. 1089719-07-2

Nalpha-Benzoyl-L-argininaMide Hydrochloride Monohydrate

Cat. No.: B3021791
CAS No.: 1089719-07-2
M. Wt: 331.8 g/mol
InChI Key: LQNWMEVQAWUIHX-XRIOVQLTSA-N
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Description

Nalpha-Benzoyl-L-argininamide Hydrochloride Monohydrate is a chemical compound with the molecular formula C13H19N5O2·HCl·H2O. It is commonly used in biochemical research and has applications in various scientific fields. This compound is known for its high purity and stability, making it a valuable reagent in laboratory settings .

Scientific Research Applications

Nalpha-Benzoyl-L-argininamide Hydrochloride Monohydrate has a wide range of applications in scientific research:

Safety and Hazards

This chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nalpha-Benzoyl-L-argininamide Hydrochloride Monohydrate typically involves the benzoylation of L-argininamide. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the following steps:

    Benzoylation: L-argininamide is reacted with benzoyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

    Purification: The resulting product is purified through recrystallization or chromatography to obtain Nalpha-Benzoyl-L-argininamide.

    Hydrochloride Formation: The purified compound is then treated with hydrochloric acid to form the hydrochloride salt.

    Monohydrate Formation: The final step involves the addition of water to form the monohydrate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions

Nalpha-Benzoyl-L-argininamide Hydrochloride Monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Nalpha-Benzoyl-L-arginine Ethyl Ester Hydrochloride
  • Nalpha-Benzoyl-L-arginine p-Nitroanilide Hydrochloride
  • Nalpha-Benzoyl-DL-arginine 4-Nitroanilide Hydrochloride

Uniqueness

Nalpha-Benzoyl-L-argininamide Hydrochloride Monohydrate is unique due to its high purity and stability. It is specifically designed for use in biochemical assays, providing reliable and reproducible results. Its monohydrate form ensures better solubility and handling compared to other similar compounds .

Properties

IUPAC Name

N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]benzamide;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2.ClH.H2O/c14-11(19)10(7-4-8-17-13(15)16)18-12(20)9-5-2-1-3-6-9;;/h1-3,5-6,10H,4,7-8H2,(H2,14,19)(H,18,20)(H4,15,16,17);1H;1H2/t10-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNWMEVQAWUIHX-XRIOVQLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)N.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nalpha-Benzoyl-L-argininaMide Hydrochloride Monohydrate
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Nalpha-Benzoyl-L-argininaMide Hydrochloride Monohydrate
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Nalpha-Benzoyl-L-argininaMide Hydrochloride Monohydrate

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